molecular formula C21H26O2 B12290014 1-Hydroxy-4-methyl-17a-ethynyl estradiol

1-Hydroxy-4-methyl-17a-ethynyl estradiol

Cat. No.: B12290014
M. Wt: 310.4 g/mol
InChI Key: QSHFRYSLRIWFBR-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methyl-17a-ethynyl estradiol (CAS No. 1034298-00-4) is a structural analog of ethinylestradiol, primarily recognized as an impurity in pharmaceutical formulations of ethinylestradiol. Its molecular formula is C₂₁H₂₆O₂, with a molecular weight of 310.43 g/mol . The compound features three key modifications to the estradiol backbone:

  • 1-Hydroxy group: Substituted at the first position of the aromatic A-ring.
  • 4-Methyl group: Positioned on the A-ring, enhancing hydrophobicity.
  • 17α-Ethynyl group: A hallmark of synthetic estrogens, contributing to metabolic stability and receptor interactions .

This derivative is utilized as a quality control (QC) standard in pharmaceutical manufacturing and regulatory submissions (e.g., Abbreviated New Drug Applications) to ensure purity and safety of ethinylestradiol-based products .

Properties

IUPAC Name

17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHFRYSLRIWFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Hydroxy-4-methyl-17a-ethynyl estradiol undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-4-methyl-17a-ethynyl estradiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Estradiol Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of 1-hydroxy-4-methyl-17a-ethynyl estradiol and related compounds, focusing on substituent effects and biological relevance:

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Applications
1-Hydroxy-4-methyl-17a-ethynyl estradiol 310.43 1-OH, 4-CH₃, 17α-ethynyl Noted as impurity; QC standard Pharmaceutical QC, toxicity studies
Ethisterone 312.4 17α-Ethynyl, 3-keto Progestogenic activity Hormonal therapy, precursor in synthesis
4-Hydroxyestradiol 288.38 4-OH, 17β-OH Forms DNA adducts; estrogenic metabolite Research on carcinogenicity
Estradiol 17-sulfate 368.45 17β-sulfate Potent inhibitor of kynurenine aminotransferase Neuroendocrine research
17α-Ethynyl estradiol derivatives (furoxan hybrids) Varies 17α-ethynyl + furoxan moiety Antiproliferative effects in breast cancer Antitumor drug development

Key Research Findings

Impact of 17α-Substituents
  • The 17α-ethynyl group, present in both 1-hydroxy-4-methyl-17a-ethynyl estradiol and ethisterone, is critical for metabolic stability and receptor binding. In ethisterone, this group confers progestogenic activity , while in antitumor hybrids, it enhances cytotoxicity by modulating nitric oxide release .
  • 17α-sulfate derivatives (e.g., estradiol 17-sulfate) demonstrate improved inhibition of kynurenine aminotransferase (KAT) enzymes, suggesting that electronegative groups at this position optimize enzyme interactions .
A-Ring Modifications
  • The latter’s 4-OH group is linked to genotoxicity via DNA adduct formation in breast cells .
  • 1-Hydroxy substitution is rare in therapeutic estrogens but critical for impurity profiling, as seen in QC applications .
Pharmacokinetic and Therapeutic Implications
  • Ethinylestradiol (parent compound) and its derivatives with 17α-ethynyl groups exhibit prolonged half-lives due to resistance to hepatic metabolism, making them suitable for oral contraceptives .
  • In contrast, 4-hydroxyestradiol is rapidly metabolized and associated with oxidative DNA damage, limiting its therapeutic utility .

Data Table: Comparative Receptor Binding and Enzyme Inhibition

Compound Estrogen Receptor (ER) Binding Progestogenic Activity Enzyme Inhibition (IC₅₀)
1-Hydroxy-4-methyl-17a-ethynyl estradiol Not reported None reported Not applicable (QC use)
Ethisterone Weak ER binding High N/A
4-Hydroxyestradiol Moderate ERα/ERβ agonism None N/A
Estradiol 17-sulfate Low ER affinity None KAT II: 0.8 μM
17α-Ethynyl-furoxan hybrids ER-independent None Antiproliferative (IC₅₀: 2–10 μM)

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